Trichomycin A

Description

Historical Context and Discovery of Trichomycin A

The discovery of Trichomycin dates back to the "golden era" of antibiotics, a period between 1950 and 1965 that saw the unearthing of numerous antibiotic classes. imrpress.com A Japanese research group first described Trichomycin in 1952. imrpress.comjst.go.jp Initially documented in 1950, it is also known by the name Hachimycin. wikipedia.org The antibiotic was isolated from a strain of Streptomyces, designated H-2509, which was later identified as a new species. chemotherapy.or.jp This discovery was a notable contribution to the expanding arsenal (B13267) of antimicrobial agents, particularly for its activity against fungi and protozoa. wikipedia.orgchemotherapy.or.jp

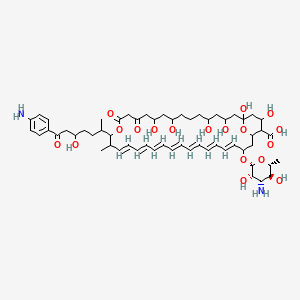

Classification within Polyene Macrolide Antibiotics

This compound is classified as a polyene macrolide antibiotic. wikipedia.orgontosight.ai This class of compounds is characterized by a large macrolide ring of atoms containing a series of conjugated double bonds (a polyene system). nih.gov Specifically, this compound is a heptaene macrolide, indicating the presence of seven conjugated double bonds within its structure. researchgate.netnih.gov Polyene macrolides exert their antifungal effect by binding to sterols, primarily ergosterol (B1671047), in the fungal cell membrane. This interaction disrupts the membrane's integrity, leading to the leakage of cellular contents and ultimately, cell death. ontosight.ai

The Trichomycin complex consists of two main components, this compound and Trichomycin B. researchgate.net While they share the same molecular formula, their structural difference lies in the position of a hydroxyl group. nih.gov This subtle structural variation results in Trichomycin B having lower antifungal and yeast-inhibiting activity compared to this compound. nih.gov

Table 1: Physicochemical Properties of this compound and B

| Property | This compound | Trichomycin B |

|---|---|---|

| Molecular Formula | C₅₈H₈₄N₂O₁₈ nih.gov | C₅₈H₈₄N₂O₁₈ nih.gov |

| Molecular Weight | 1097.3 g/mol nih.gov | 1096 g/mol nih.gov |

| Key Structural Feature | Heptaene macrolide researchgate.net | Heptaene macrolide nih.gov |

Producing Organism: Streptomyces hachijoensis and its Mycological Significance

The microorganism responsible for producing Trichomycin is Streptomyces hachijoensis. researchgate.netgenome.jp This filamentous bacterium was first isolated from a soil sample. nih.govucuenca.edu.ec The strain, initially labeled H-2509, was identified as a new species and named Streptomyces hachijoensis n. sp. chemotherapy.or.jp

Streptomyces is a genus of Gram-positive bacteria known for its complex life cycle, forming a mycelial network similar to fungi. britannica.comnih.gov This genus is a prolific source of secondary metabolites, including a vast array of antibiotics. frontiersin.org The ability of Streptomyces species to produce these bioactive compounds is of immense importance to medicine and biotechnology. frontiersin.org

The mycological characteristics of S. hachijoensis include the formation of a pinkish-buff to pale pinkish-cinnamon aerial mycelium with secondary whirls. chemotherapy.or.jp A notable feature is its inability to produce a brown soluble pigment on protein-based media. chemotherapy.or.jp The isolation of Trichomycin from S. hachijoensis underscores the significance of soil-dwelling actinomycetes as a reservoir for novel antimicrobial agents. nih.gov The study of such organisms continues to be a crucial area of research for the discovery of new therapeutic compounds. semanticscholar.org

Properties

Molecular Formula |

C58H84N2O18 |

|---|---|

Molecular Weight |

1097.3 g/mol |

IUPAC Name |

(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,9,11,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |

InChI |

InChI=1S/C58H84N2O18/c1-35-17-14-12-10-8-6-4-5-7-9-11-13-15-20-46(76-57-54(71)52(60)53(70)37(3)75-57)32-49-51(56(72)73)48(68)34-58(74,78-49)33-45(66)28-41(62)19-16-18-40(61)27-43(64)29-44(65)31-50(69)77-55(35)36(2)21-26-42(63)30-47(67)38-22-24-39(59)25-23-38/h4-15,17,20,22-25,35-37,40-43,45-46,48-49,51-55,57,61-64,66,68,70-71,74H,16,18-19,21,26-34,59-60H2,1-3H3,(H,72,73)/b5-4+,8-6+,9-7+,12-10+,13-11+,17-14+,20-15+/t35?,36?,37-,40?,41?,42?,43?,45?,46?,48?,49?,51?,52+,53-,54+,55?,57+,58?/m1/s1 |

InChI Key |

IDWJWYPAJJDASX-GHGKSYLMSA-N |

SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CCCC(CC(CC(=O)CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC\2CC3C(C(CC(O3)(CC(CC(CCCC(CC(CC(=O)CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)N)O)O)O)O)O)O)O)C(=O)O)O)N)O |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CCCC(CC(CC(=O)CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |

Synonyms |

trichomycin A |

Origin of Product |

United States |

Biosynthesis of Trichomycin a

Elucidation of the Biosynthetic Pathway

The biosynthesis of polyene macrolides like Trichomycin A is orchestrated by giant modular enzymes known as polyketide synthases (PKSs). nih.govnih.gov These enzymatic assembly lines construct the complex carbon skeleton of the molecule from simple precursor units. nih.gov The general strategy for elucidating such pathways involves a combination of genomic analysis to identify the biosynthetic gene cluster (BGC), gene knockout studies to determine the function of individual genes, and biochemical assays to characterize the enzymatic reactions.

While a specific BGC for this compound has not been definitively reported, it is anticipated to reside within the genome of the producing organism, a species of Streptomyces. nih.gov Analysis of the this compound structure suggests that its polyketide backbone is likely synthesized by a Type I modular PKS system. This is consistent with the biosynthesis of other polyene macrolides where a series of modules, each responsible for one cycle of chain elongation and modification, work in a collinear fashion. researchgate.netnih.gov

The biosynthesis is thought to commence with a loading module that primes the PKS with a starter unit, followed by multiple extension modules that sequentially add two-carbon units derived from malonyl-CoA or methylmalonyl-CoA. The number and type of modules, along with the specific domains within each module, dictate the final structure of the polyketide chain. Post-PKS modifications, including hydroxylation and glycosylation, are then carried out by tailoring enzymes encoded within the same gene cluster to yield the final active this compound molecule. nih.gov

Genetic Basis of this compound Production

The production of this compound is encoded by a dedicated biosynthetic gene cluster (BGC) within the chromosome of the producing Streptomyces strain. These clusters typically span a large region of DNA and contain all the genes necessary for the synthesis of the polyketide backbone, the deoxysugar moiety, and the subsequent tailoring reactions, as well as genes for regulation and self-resistance. nih.gov

Based on the BGCs of other heptaene macrolides, the this compound cluster is predicted to contain:

Large modular PKS genes: These genes encode the core polyketide synthase enzymes. Given the size and complexity of this compound, multiple large PKS genes are expected. nih.gov

Genes for precursor supply: These genes encode enzymes involved in the synthesis of the extender units, primarily malonyl-CoA and methylmalonyl-CoA. nih.gov

Tailoring enzyme genes: This includes genes for cytochrome P450 monooxygenases responsible for hydroxylations, glycosyltransferases for sugar attachment, and other modifying enzymes. nih.gov

Sugar biosynthesis genes: A set of genes dedicated to the synthesis of the specific deoxysugar, mycosamine (B1206536), which is commonly found in polyene macrolides. mdpi.com

Regulatory genes: These genes control the expression of the entire biosynthetic pathway, ensuring that the antibiotic is produced at the appropriate time and in the correct amount.

Resistance genes: These genes encode proteins that protect the producing organism from the toxic effects of the antibiotic it synthesizes.

The table below provides a hypothetical overview of the types of genes expected in the this compound BGC, based on characterized clusters of similar polyenes.

| Gene Type | Encoded Protein Function | Role in Biosynthesis |

| PKS Genes | Modular Polyketide Synthases | Assembly of the polyketide backbone |

| Tailoring Genes | Cytochrome P450s, Glycosyltransferases | Hydroxylation, glycosylation, and other modifications |

| Sugar Genes | Dehydratases, Aminotransferases, etc. | Synthesis of the mycosamine sugar moiety |

| Regulatory Genes | Transcriptional Regulators | Control of gene expression in the cluster |

| Resistance Genes | Transporters, Modifying Enzymes | Self-protection of the producing organism |

Enzymology of Polyketide Assembly in this compound Synthesis

The core of this compound synthesis lies in the remarkable enzymology of its Type I modular PKS. Each module of the PKS is a multi-domain polypeptide that catalyzes one round of polyketide chain extension. A typical extension module contains a set of core domains:

Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and transfers it to the acyl carrier protein.

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and the incoming extender unit via a phosphopantetheine arm.

Ketosynthase (KS): Catalyzes the key carbon-carbon bond-forming reaction, a decarboxylative Claisen condensation, which extends the polyketide chain by two carbons.

In addition to these core domains, modules can also contain optional reductive domains that modify the β-keto group formed after each condensation:

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to form a double bond.

Enoylreductase (ER): Reduces the double bond to a saturated carbon-carbon bond.

The specific combination of these reductive domains in each module determines the degree of reduction at each two-carbon unit, ultimately shaping the structure of the macrolactone ring of this compound. The process is terminated by a Thioesterase (TE) domain, which catalyzes the release and cyclization of the completed polyketide chain. nih.gov

Chemoenzymatic Approaches and Potential for Biosynthetic Engineering of this compound Analogs

The modular nature of PKSs presents exciting opportunities for biosynthetic engineering to create novel analogs of this compound with potentially improved properties, such as reduced toxicity or enhanced efficacy. nih.gov Chemoenzymatic approaches, which combine chemical synthesis with enzymatic transformations, offer a powerful tool for generating these new compounds. nih.gov

Several strategies can be employed for the biosynthetic engineering of polyene macrolides:

Module or Domain Swapping: Exchanging modules or individual domains within the PKS assembly line can lead to predictable changes in the polyketide backbone. For example, replacing a module that incorporates a methylmalonyl-CoA with one that uses malonyl-CoA can alter the methylation pattern of the macrolide.

Inactivation of Reductive Domains: Knocking out the genes for KR, DH, or ER domains can lead to the formation of analogs with different patterns of hydroxylation and unsaturation.

Tailoring Enzyme Modification: Altering the activity or substrate specificity of the post-PKS tailoring enzymes can generate a variety of derivatives. For instance, using different glycosyltransferases could lead to the attachment of novel sugar moieties. nih.gov

Precursor-Directed Biosynthesis: Feeding the producing organism with synthetic analogs of the natural starter or extender units can lead to their incorporation into the final product, a technique known as mutasynthesis.

These chemoenzymatic and biosynthetic engineering strategies hold significant promise for the development of a new generation of polyene macrolide antibiotics derived from the this compound scaffold. nih.govchemrxiv.org

Mechanism of Action and Cellular Targets of Trichomycin a

Fundamental Principles of Polyene Macrolide Action

Polyene macrolides, including Trichomycin A, are characterized by a large macrolide ring containing a series of conjugated double bonds and a hydrophilic polyol region. annualreviews.org This amphipathic nature is fundamental to their biological activity, allowing them to interact with lipid membranes. annualreviews.org The primary mode of action for many polyenes involves binding to sterols, which are essential components of fungal cell membranes. ontosight.airesearchgate.net This interaction is believed to lead to the formation of pores or channels in the membrane, disrupting its selective permeability and causing the leakage of essential intracellular ions and small molecules, ultimately resulting in cell death. ontosight.aiannualreviews.orgresearchgate.net While the precise nature of these pores is still debated, the distortion of membrane permeability is a well-established consequence of polyene action. annualreviews.org

Membrane Interaction and Ergosterol (B1671047) Binding

The principal sterol in fungal cell membranes is ergosterol, which serves as the primary target for this compound and other polyenes. ontosight.aiontosight.airesearchgate.net The affinity for ergosterol is significantly higher than for cholesterol, the main sterol in mammalian cell membranes, which provides a degree of selective toxicity. mdpi.com The interaction between the polyene and ergosterol is thought to be a key step in disrupting the membrane. ontosight.airesearchgate.net One widely accepted model, the "barrel-stave-pore" hypothesis, suggests that several antibiotic-ergosterol complexes self-assemble to form a transmembrane channel. mdpi.com The hydrophobic polyene regions of the antibiotic molecules align within the lipid bilayer, while their hydrophilic portions form the interior of the pore, creating a pathway for ion leakage. researchgate.netmdpi.com Another model, the "sterol sponge" model, proposes that the polyenes extract ergosterol from the membrane, leading to a loss of membrane integrity and function. encyclopedia.pub Regardless of the precise model, the binding of this compound to ergosterol is a critical event that initiates membrane damage. ontosight.ainih.gov

Table 1: Key Interactions in Polyene Macrolide Action

| Interacting Component | Role in Mechanism of Action | Primary Target |

|---|---|---|

| This compound | Binds to membrane sterols, induces membrane disruption. ontosight.aiontosight.airesearchgate.net | Ergosterol ontosight.aiontosight.airesearchgate.net |

| Ergosterol | Essential sterol in fungal cell membranes; primary binding partner for this compound. ontosight.aiontosight.airesearchgate.net | Fungal Cell Membrane nih.gov |

| Phospholipids | Major component of the cell membrane bilayer; interaction with polyenes contributes to membrane disruption. researchgate.net | Cell Membrane Structure |

Investigation of Ion Permeability and Membrane Disruption

The interaction of this compound with the fungal membrane leads to a significant increase in its permeability to ions, a key factor in its fungicidal activity. gla.ac.ukpg.edu.pl Studies have demonstrated that polyenes cause a leakage of essential ions, particularly potassium (K+) and magnesium (Mg2+), from the fungal cell. annualreviews.org This loss of ionic homeostasis disrupts the transmembrane potential, which is crucial for numerous cellular processes. frontiersin.org The formation of pores or channels by polyene-ergosterol complexes provides a direct pathway for this ion leakage. researchgate.netmdpi.com The disruption of the membrane's barrier function is not limited to small ions; larger molecules can also leak out, further contributing to cellular damage and death. google.com The extent of membrane disruption and the resulting increase in ion permeability are directly linked to the antifungal potency of polyenes like this compound. pg.edu.plnih.gov

Inhibition of Essential Cellular Processes (e.g., Pyruvate (B1213749) Oxidation, Phosphate (B84403) Uptake)

Beyond direct membrane damage, this compound and related heptaene antibiotics have been shown to inhibit essential cellular metabolic processes. psu.edumicrobiologyresearch.org Research has indicated that these antibiotics can inhibit the oxidation of pyruvate, a central molecule in cellular respiration. psu.edumicrobiologyresearch.org This inhibition is thought to occur by blocking the penetration of pyruvate into the yeast cell, rather than by directly inhibiting the enzymes involved in its oxidation. psu.edumicrobiologyresearch.org

Furthermore, a significant effect of heptaene antibiotics, including trichomycin, is the inhibition of phosphate uptake by fungal cells. psu.edumicrobiologyresearch.org This inhibition occurs at fungistatic concentrations and is observed without the need for preincubation with the antibiotic. psu.edumicrobiologyresearch.org Since phosphate is essential for a vast array of cellular functions, including energy metabolism (ATP synthesis) and nucleic acid synthesis, its blocked uptake represents a critical aspect of the fungistatic effect of these antibiotics. psu.edumicrobiologyresearch.org The inhibition of these fundamental processes, coupled with membrane disruption, creates a multi-pronged attack on the fungal cell.

Table 2: Inhibition of Cellular Processes by Heptaene Antibiotics

| Cellular Process | Effect of Heptaene Antibiotics (including Trichomycin) | Reference |

|---|---|---|

| Pyruvate Oxidation | Inhibited due to blocked uptake of pyruvate into the cell. | psu.edumicrobiologyresearch.org |

| Phosphate Uptake | Significantly inhibited, leading to a fungistatic effect. | psu.edumicrobiologyresearch.org |

Identification and Characterization of Specific Molecular Targets

The primary molecular target of this compound is unequivocally identified as ergosterol within the fungal cell membrane. ontosight.aiontosight.airesearchgate.net The entire mechanism of action hinges on the specific interaction with this sterol. mdpi.com While ergosterol is the direct binding partner, the broader target can be considered the fungal cell membrane itself, as its structure and function are fundamentally compromised. mdpi.com

Beyond ergosterol, the inhibition of transport systems for essential molecules like pyruvate and phosphate suggests that membrane-associated proteins involved in this transport could be secondary targets. psu.edumicrobiologyresearch.org The disruption of the membrane environment by this compound could indirectly inhibit the function of these proteins. researchgate.net However, research has primarily focused on the direct interaction with ergosterol as the key event. The chemical structure of this compound, with its complex arrangement of functional groups, is what facilitates its potent and specific targeting of the fungal membrane. ontosight.aiontosight.ai

In Vitro Antimicrobial Spectrum and Activity of Trichomycin a

Antifungal Efficacy Against Yeasts (e.g., Candida spp.) and Filamentous Fungi (e.g., Aspergillus spp.)

Trichomycin A has demonstrated notable in vitro potency against a variety of fungal species. It is particularly effective against yeasts such as Candida albicans. who.int Research indicates that this compound is the most active agent against C. albicans when compared to pimaricin and griseofulvin (B1672149). ucuenca.edu.ec Its mechanism of action, like other polyenes, involves binding to ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores and subsequent cell death. mdpi.comnih.gov

The antifungal spectrum of this compound also extends to filamentous fungi, although its activity varies among different species. For instance, it is less active against Aspergillus fumigatus and certain species of Trichophyton when compared to its efficacy against Candida. ucuenca.edu.ec Specifically, against Aspergillus fumigatus, pimaricin was found to be the most active agent, with this compound being the least active. ucuenca.edu.ec

The minimal inhibitory concentrations (MIC) are crucial for quantifying the in vitro antifungal activity. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. oatext.com Studies have determined the MIC values of this compound against various fungi, providing a quantitative measure of its efficacy.

Table 1: In Vitro Antifungal Activity of this compound Against Selected Fungi

| Fungal Species | Minimal Inhibitory Concentration (MIC) µg/mL | Reference |

| Candida albicans | 0.5 - 1.5 | ucuenca.edu.ec |

| Aspergillus fumigatus | >50 | ucuenca.edu.ec |

| Trichophyton violaceum | >50 | ucuenca.edu.ec |

| Trichophyton schoenleini | >50 | ucuenca.edu.ec |

| Trichophyton mentagrophytes | >50 | ucuenca.edu.ec |

| Microsporum canis | >50 | ucuenca.edu.ec |

Antiprotozoal Activity Against Selected Pathogens (e.g., Trichomonas vaginalis, Chilomastix mesnili)

This compound exhibits significant in vitro activity against several protozoan pathogens. It has been shown to be effective against Trichomonas vaginalis, the causative agent of trichomoniasis. google.commedchemexpress.com

Furthermore, this compound demonstrates potent activity against Chilomastix mesnili. ucuenca.edu.ecnih.gov The mode of action against C. mesnili is rapid and destructive; at low concentrations, it causes reduced motility, followed by swelling of the organism and ultimately an explosive breakup. cabidigitallibrary.org This effect is attributed to its properties as a surface-active agent. cabidigitallibrary.org Studies have confirmed that Trichomycin has a pronounced protistocidic effect on human intestinal flagellates, including Chilomastix mesnili. nih.gov Both Trichomycin and pimaricin have shown effectiveness in treating intestinal parasitoses caused by flagellates such as Trichomonas intestinalis, Giardia lamblia, and Chilomastix mesnili. ucuenca.edu.ec

Comparative In Vitro Potency with Other Polyene Macrolides

When compared to other polyene macrolides, this compound's in vitro potency varies depending on the target organism. Among the polyenes, trichomycin and candicidin (B1668254) are considered the most active against fungi in vitro. who.int In a comparative study with pimaricin (a tetraene) and griseofulvin (not a polyene), this compound (a heptaene) was the most potent against Candida albicans. ucuenca.edu.ec

In synergistic studies, candicidin and trichomycin demonstrated a higher synergistic effect with 5-fluorocytosine (B48100) (5-FC) than amphotericin B or nystatin (B1677061) in three different in vitro models that measured fungistatic and fungicidal activity, as well as the development of resistant mutants. nih.govresearchgate.net However, it is noteworthy that amphotericin B generally exhibits greater antifungal activity than nystatin. nih.govmdpi.com

Table 2: Comparative In Vitro Efficacy of Polyene Macrolides Against Candida albicans

| Polyene Macrolide | Relative Potency against C. albicans | Reference |

| This compound | Most Potent | ucuenca.edu.ec |

| Pimaricin | 2 to 5 times less active than this compound | ucuenca.edu.ec |

| Griseofulvin | Almost inactive | ucuenca.edu.ec |

Methodological Approaches for In Vitro Susceptibility Testing (e.g., Minimal Inhibitory Concentrations)

The in vitro susceptibility of microorganisms to this compound is primarily determined by measuring the Minimal Inhibitory Concentration (MIC). The serial dilution method is a common technique used for this purpose. ucuenca.edu.ec This method involves preparing a series of dilutions of the antibiotic in a liquid growth medium, which are then inoculated with the test microorganism. After incubation, the tubes are examined for visible growth.

In such studies, two key metrics are often calculated: the MC100 and the MC10. The MC100 is the lowest concentration of the antibiotic at which there is no visible growth, while the MC10 is the lowest concentration that allows for approximately 90% growth. ucuenca.edu.ec The ratio of MC100 to MC10 can provide insights into the selectivity of the compound. ucuenca.edu.ec

Standardized protocols for antifungal susceptibility testing, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provide a framework for these assessments, although specific modifications may be necessary for certain fungi like dermatophytes. nih.govunibo.it These methods typically involve broth microdilution or macrodilution techniques to determine the MIC. scielo.brescholarship.org

Structure Activity Relationships Sar and Rational Structural Modification of Trichomycin a

Impact of the Polyene Chromophore Structure on Biological Activity

The polyene chromophore, a series of conjugated double bonds within the macrolactone ring, is a defining feature of Trichomycin A and other polyene antibiotics. annualreviews.orgmdpi.com This region of the molecule is hydrophobic and plays a crucial role in the antifungal mechanism, which involves interacting with sterols in the fungal cell membrane. researchgate.netmeritresearchjournals.org

Aromatic heptaenes like this compound typically have a heptaene chromophore with some double bonds in a cis (Z) configuration, in contrast to non-aromatic heptaenes like Amphotericin B which have an all-trans (E) configuration. nih.govnih.gov Studies on related aromatic heptaenes, such as Candicidin (B1668254) D and Partricin A and B, have shown that photochemical isomerization of the cis double bonds to an all-trans configuration can significantly impact biological activity. nih.govnih.gov This conversion has been demonstrated to improve the in vitro selective toxicity, primarily by reducing toxicity to human cells (hemotoxicity). nih.govnih.gov While the antifungal activity of these all-trans isomers remains comparable to the native compounds, their reduced hemotoxicity makes them promising candidates for further development. nih.gov The geometry of the heptaene chromophore influences the geometry of the antibiotic-sterol complexes that form in cell membranes, which in turn affects the biological activity of the compound. nih.govresearchgate.net

The specific arrangement of double bonds in the polyene chromophore of aromatic heptaenes like this compound is a result of the biosynthetic pathway. The polyketide synthase (PKS) responsible for creating the macrolactone ring contains specific domains that introduce the cis double bonds. researcher.lifemdpi.com

Role of the Sugar Moiety and Macrolactone Ring in Modulating Activity

The biological activity of this compound is not solely dependent on its polyene chromophore; the sugar moiety and the macrolactone ring also play critical roles. mdpi.comontosight.ai this compound contains a mycosamine (B1206536) sugar attached to the macrolactone ring. annualreviews.orgtaylorandfrancis.com This aminosugar is a common feature of many polyene macrolide antibiotics and is crucial for their biological activity. mdpi.comcore.ac.uk

The mycosamine moiety is believed to be essential for the initial binding of the antibiotic to sterols in the fungal cell membrane. core.ac.uk Deletion of the mycosamine from other polyenes like Amphotericin B has been shown to abolish sterol binding and, consequently, antifungal activity. core.ac.uk The amino group on the mycosamine can also be a site for chemical modification to create derivatives with altered properties. mdpi.com

Furthermore, increasing the extent of glycosylation can reduce the toxicity of polyene macrolides. researchgate.net For instance, the aromatic heptaene 67-121C, which has a second sugar attached to the mycosamine, exhibits increased water solubility. mdpi.comresearchgate.net

Investigation of Aromatic Heptaene Macrolide Stereoisomers and Their In Vitro Selective Activity

The stereochemistry of aromatic heptaene macrolides has a profound impact on their biological activity and selectivity. These compounds exist as a complex mixture of stereoisomers, and different isomers can exhibit varied biological profiles. mdpi.com

As mentioned previously, the conversion of native cis-trans aromatic heptaenes to their all-trans isomers through photochemical isomerization leads to a significant improvement in their selective toxicity. nih.govnih.gov This enhancement is primarily due to a reduction in hemolytic activity, making them less toxic to mammalian cells while retaining potent antifungal action. nih.govnih.gov For example, the all-trans isomers of Candicidin D, Partricin A, and Partricin B demonstrated substantially improved in vitro selective toxicity in a Candida albicans versus human erythrocyte model. nih.govnih.gov

The stereostructure of the macrolactone ring itself, determined by the biosynthetic PKS machinery, is also critical. mdpi.com Even minor differences in the location of functional groups, as seen in the comparison of this compound and B, can lead to significant changes in antifungal potency. nih.gov The complete stereochemical elucidation of these complex molecules, often achieved through a combination of NMR spectroscopy and molecular modeling, is essential for understanding their structure-activity relationships. researcher.life

| Compound/Isomer | Key Stereochemical Feature | Impact on In Vitro Activity |

| Native Aromatic Heptaenes (e.g., Candicidin D, Partricin A/B) | Contain cis (Z) double bonds in the polyene chromophore | High antifungal activity, but also high hemotoxicity. nih.govresearchgate.net |

| All-trans Isomers of Aromatic Heptaenes | All double bonds in the polyene chromophore are in the trans (E) configuration | Comparable antifungal activity to native compounds, but significantly reduced hemotoxicity and improved selective toxicity. nih.govnih.govnih.gov |

| Trichomycin B | Hydroxyl group at C-9 instead of C-5 (compared to this compound) | Lower antifungal activity than this compound. nih.gov |

Computational Modeling and Molecular Dynamics Studies of this compound-Target Interactions

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between this compound and its biological targets at a molecular level. nih.govnih.gov These studies provide insights that are often difficult to obtain through experimental methods alone. nih.gov

The primary target of polyene macrolides is ergosterol (B1671047) in the fungal cell membrane. ontosight.airesearchgate.net MD simulations have been used to study the formation of binary complexes between aromatic heptaene macrolides and both ergosterol (the fungal sterol) and cholesterol (the mammalian sterol). mdpi.comnih.gov These studies have revealed differences in the free energy profiles of complex formation and the geometry of the resulting antibiotic-sterol complexes in different membrane environments. nih.gov

Strategies for the Design and Synthesis of this compound Derivatives with Modified Biological Profiles

The high antifungal activity of this compound and other aromatic heptaenes is often accompanied by significant toxicity, which has limited their clinical use. researchgate.netresearchgate.net Consequently, a major focus of research has been the design and synthesis of derivatives with improved therapeutic profiles, namely reduced toxicity and enhanced selectivity. mdpi.comresearchgate.net

Several strategies have been employed to achieve this:

Modification of the Polyene Chromophore: As discussed, converting the native cis-trans geometry of the heptaene chromophore to an all-trans configuration via photochemical isomerization is a promising strategy. nih.govnih.gov This modification has been shown to decrease hemotoxicity while maintaining antifungal potency. nih.govnih.gov

Modification of the Mycosamine Moiety: The amino group of the mycosamine sugar is a common target for chemical modification. mdpi.com Creating derivatives by altering this functional group can disrupt the self-association of the antibiotic molecules, which is thought to contribute to toxicity. mdpi.com Additionally, attaching other sugars to the mycosamine to create disaccharide-modified polyenes can increase water solubility and potentially reduce toxicity. researchgate.netencyclopedia.pub

Modification of the Carboxyl Group: The carboxyl group on the macrolactone ring is another site for derivatization. Synthesis of amide derivatives, for example, has been shown to improve the physicochemical and biological properties of some polyenes, including increased water solubility. scialert.net

Hemisynthesis from Natural Scaffolds: Utilizing the naturally produced trichothecene (B1219388) skeleton of related compounds and performing chemical transformations is another approach. This allows for the creation of a library of derivatives that can be screened for improved activity and reduced cytotoxicity. nih.govmdpi.com

These rational design strategies, guided by an understanding of the structure-activity relationships of polyene macrolides, are essential for developing new and safer antifungal agents based on the this compound scaffold. mdpi.com

Mechanisms of Resistance to Trichomycin a

Fungal Adaptive Responses to Polyene Macrolides

Fungi can exhibit adaptive responses to the stress induced by polyene macrolides. These are often acute cellular reactions aimed at maintaining cell integrity. nih.gov One key adaptive mechanism involves the modulation of the cell wall. For instance, some fungi respond to polyene exposure by increasing the production of cell wall components like 1,3-β-glucan. mdpi.comnih.gov This thickening of the cell wall can act as a physical barrier, potentially hindering the penetration of polyene molecules to their target in the cell membrane. mdpi.comnih.gov

Another adaptive strategy involves the fungal cell's response to oxidative stress. Polyenes like amphotericin B have been shown to induce the production of reactive oxygen species (ROS) in fungi, which contributes to their fungicidal activity. nih.govnih.gov Fungi can counteract this by upregulating antioxidant defense mechanisms. researchgate.net For example, increased production of enzymes like catalases and superoxide (B77818) dismutases can help neutralize ROS, allowing the fungal cell to better tolerate the polyene-induced oxidative damage. nih.gov In some intrinsically resistant species, such as Aspergillus terreus, this antioxidant response appears to be a more significant resistance mechanism than alterations in membrane sterols. nih.gov

Alterations in Fungal Membrane Sterol Composition and Abundance

The primary target of Trichomycin A and other polyenes is ergosterol (B1671047). mdpi.commsdvetmanual.com Consequently, the most common and well-documented mechanism of resistance involves alterations in the ergosterol content of the fungal cell membrane. mdpi.comnih.govmsdvetmanual.com This can occur through several genetic modifications affecting the ergosterol biosynthesis pathway.

Mutations in the ERG genes, which encode the enzymes responsible for ergosterol synthesis, are frequently implicated in polyene resistance. nih.govmdpi.com For example, mutations in genes such as ERG2, ERG3, ERG6, and ERG11 can lead to a decrease in or complete loss of ergosterol production. msdvetmanual.comnih.govfrontiersin.org

ERG2 and ERG3 : Inactivation of ERG2 (C-8 sterol isomerase) or ERG3 (C-5 sterol desaturase) can lead to the accumulation of sterol precursors that have a lower binding affinity for polyenes. frontiersin.orgmdpi.combiorxiv.org This reduces the drug's ability to form pores in the membrane.

ERG6 : Mutations in ERG6 (C-24 sterol methyltransferase) also result in altered sterol profiles and have been linked to polyene resistance in various Candida species. msdvetmanual.comnih.gov

The consequence of these mutations is often the replacement of ergosterol with other sterols, such as lanosterol (B1674476) or other precursors. nih.gov While these altered membranes can confer resistance to polyenes, they often come with a fitness cost to the fungus, potentially making it more susceptible to other environmental stresses. acs.org

Table 1: Key Genes in Ergosterol Biosynthesis and Polyene Resistance

| Gene | Enzyme | Function in Ergosterol Biosynthesis | Impact of Mutation on Polyene Resistance |

|---|---|---|---|

| ERG2 | C-8 sterol isomerase | Catalyzes a step in the later stages of ergosterol synthesis. | Inactivation leads to accumulation of alternative sterols and resistance. frontiersin.org |

| ERG3 | C-5 sterol desaturase | Introduces a double bond at the C-5 position of the sterol ring. | Loss-of-function mutations prevent ergosterol synthesis, leading to resistance. msdvetmanual.combiorxiv.org |

| ERG6 | C-24 sterol methyltransferase | Adds a methyl group at the C-24 position. | Mutations result in altered sterol composition and reduced polyene susceptibility. msdvetmanual.comnih.gov |

| ERG11 | Lanosterol 14α-demethylase | A key enzyme in the conversion of lanosterol to ergosterol. | Mutations can lead to ergosterol depletion and contribute to resistance. nih.govmdpi.com |

Role of Efflux Pumps and Transporter Overexpression in Resistance

Efflux pumps are membrane proteins that actively transport a wide variety of substances, including drugs, out of the cell. journalagent.comnih.gov The overexpression of these pumps is a well-established mechanism of multidrug resistance in fungi. frontiersin.org Two major families of efflux pumps are involved in antifungal resistance: the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters. mdpi.comresearchgate.net

While more commonly associated with resistance to azole antifungals, there is growing evidence that efflux pumps also play a role in resistance to polyenes. plos.org Overexpression of genes encoding these transporters, such as CDR1 (an ABC transporter) and MDR1 (an MFS transporter) in Candida albicans, can lead to reduced intracellular accumulation of the drug, thereby diminishing its efficacy. frontiersin.org The expression of these pumps can be upregulated in response to drug exposure, providing an adaptive advantage to the fungus. frontiersin.org

The regulation of these transporter genes is complex, often involving transcription factors that respond to cellular stress, including the presence of antifungal drugs. mdpi.com For example, mutations in transcription factors like Pdr1 and Pdr3 in Saccharomyces cerevisiae can lead to the overexpression of efflux pumps and a pleiotropic drug resistance (PDR) phenotype. mdpi.com

Biofilm Formation and Intrinsic Resistance Modulation in Fungi

Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix (ECM). nih.govasm.org Fungi growing within a biofilm exhibit significantly increased resistance to antifungal agents, including polyenes. nih.govasm.org This resistance is multifactorial and not fully understood, but several mechanisms are thought to contribute. asm.org

Extracellular Matrix (ECM): The ECM, composed of polysaccharides (like β-glucan), proteins, and extracellular DNA (eDNA), can act as a physical barrier, sequestering the antifungal drug and preventing it from reaching the fungal cells within the biofilm. asm.orgresearchgate.net

Altered Physiology: Cells within a biofilm often have a slower growth rate and different metabolic status compared to their free-floating (planktonic) counterparts. diva-portal.org This altered physiological state can make them less susceptible to drugs that target cellular processes.

Persister Cells: Biofilms can contain a subpopulation of "persister" cells, which are dormant, highly tolerant to antibiotics, and can repopulate the biofilm after treatment cessation. asm.org

Changes in Membrane Composition: Alterations in the ergosterol content of the cell membrane have also been observed in biofilm-grown fungi, which can directly impact the efficacy of polyenes. nih.gov

The high cell density within a biofilm is also considered a contributing factor to resistance, a phenomenon sometimes referred to as "safety in numbers." asm.org

Genomic and Proteomic Studies of Resistance Development

Advances in genomic and proteomic technologies have provided deeper insights into the molecular basis of antifungal resistance. Whole-genome sequencing of resistant fungal isolates allows for the identification of specific mutations in genes associated with resistance, such as the ERG gene family. youtube.com For example, comparative genomics can pinpoint single nucleotide polymorphisms (SNPs) or larger chromosomal alterations that correlate with a resistant phenotype.

Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, have been instrumental in identifying the upregulation of genes encoding efflux pumps and enzymes involved in the stress response in drug-exposed fungi. frontiersin.org For instance, analyzing the gene expression profiles of Candida auris in the presence of various antifungals has revealed significant changes in the expression of ABC transporter genes. frontiersin.org

Proteomic analyses, which study the entire complement of proteins, can identify changes in protein expression levels that are not apparent from genomic data alone. This can include the overexpression of drug targets, efflux pumps, or stress-related proteins. frontiersin.org Metabolomic approaches, which analyze the complete set of small-molecule metabolites, can reveal alterations in metabolic pathways, such as the ergosterol biosynthesis pathway, that lead to resistance. frontiersin.org Together, these "omics" approaches provide a comprehensive view of the complex and interconnected mechanisms that fungi employ to develop resistance to polyene macrolides like this compound.

Synergistic Interactions of Trichomycin a with Other Antimicrobial Agents

Enhancement of Antifungal Activity with Co-Administered Compounds (e.g., 5-Fluorocytosine)

Studies have investigated the synergistic potential of combining Trichomycin A with the antimetabolite 5-Fluorocytosine (B48100) (5-FC). In various in vitro models measuring both fungistatic and fungicidal activity, the combination of this compound and 5-FC has demonstrated a notable synergistic effect against pathogenic yeasts like Candida albicans. karger.comnih.gov

Research comparing different polyene antibiotics found that candicidin (B1668254) and trichomycin exerted a more significant synergistic effect with 5-FC than amphotericin B or nystatin (B1677061) in these in vitro settings. karger.comnih.gov For instance, in Candida strains with considerable resistance to 5-FC, the combination with trichomycin resulted in a Fractional Inhibitory Concentration (FIC) index value between 0.12 and 0.5, indicating moderate synergism. karger.com In contrast, the combination of amphotericin B with 5-FC showed no synergistic effect in the same strains. karger.com

Table 1: In Vitro Synergistic Effect of Polyene Antibiotics with 5-Fluorocytosine against Candida spp.

| Polyene Antibiotic | Interaction with 5-Fluorocytosine | Observed Effect |

|---|---|---|

| This compound | Synergistic | Moderate synergistic activity (FIC Index: 0.12 - 0.5) in 5-FC resistant strains. karger.com |

| Candicidin | Synergistic | Higher synergistic effect noted in in vitro models. karger.comnih.gov |

| Amphotericin B | Additive/Indifferent | No synergistic effect observed in 5-FC resistant Candida strains. karger.com |

| Nystatin | Additive | Exhibited only an additive effect. karger.com |

This table is based on findings from in vitro studies measuring fungistatic and fungicidal activity. karger.com

Biochemical Basis of Synergistic Effects

The synergistic interaction between polyene antibiotics like this compound and 5-Fluorocytosine is rooted in their distinct but complementary mechanisms of action. karger.comnih.gov Polyenes, including this compound, primarily target the fungal cell membrane. sci-hub.se They bind to ergosterol (B1671047), a key sterol component of the membrane, leading to the formation of pores or channels. sci-hub.seresearchgate.net This disruption increases the permeability of the cell membrane. sci-hub.se

This increased membrane permeability is believed to facilitate the entry of 5-Fluorocytosine into the fungal cell. karger.comnih.gov Once inside, 5-FC is converted into its active form, 5-fluorouracil, which then interferes with the synthesis of fungal RNA and DNA, thereby inhibiting protein synthesis and cell division. sci-hub.se By compromising the integrity of the cell membrane, this compound effectively lowers the barrier for 5-FC to reach its intracellular target.

Furthermore, research suggests the interaction may be mutual. karger.comnih.gov Pre-treatment of fungal cells with 5-FC was found to significantly enhance the release of amino acids, phosphate (B84403), and potassium caused by polyenes. karger.comnih.gov This indicates that the initial metabolic disruption caused by 5-FC may render the fungal cell more susceptible to the membrane-damaging effects of this compound. karger.comnih.gov

Research Methodologies for Assessing Synergism In Vitro

The evaluation of synergistic interactions between antimicrobial agents in a laboratory setting is crucial for developing effective combination therapies. Several in vitro techniques are employed for this purpose, with the checkerboard method being one of the most widely used. nih.govresearchgate.nettsijournals.com

The Checkerboard Method:

This technique involves a two-dimensional array of antimicrobial concentrations in a microtiter plate. creative-diagnostics.comfrontiersin.org One agent (e.g., this compound) is serially diluted along the rows, while the second agent (e.g., 5-Fluorocytosine) is diluted along the columns. creative-diagnostics.com Each well is then inoculated with a standardized suspension of the test fungus. frontiersin.org After incubation, the wells are examined for visible growth to determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. frontiersin.org

The results are analyzed by calculating the Fractional Inhibitory Concentration (FIC) Index. The FIC for each drug is the MIC of the drug in combination divided by the MIC of the drug alone. nih.govfrontiersin.org The FIC Index is the sum of the FICs for both drugs. nih.govcreative-diagnostics.com

Formula for FIC Index Calculation:

FIC Index = FIC (Drug A) + FIC (Drug B)

Where:

FIC (Drug A) = MIC of Drug A in combination / MIC of Drug A alone

FIC (Drug B) = MIC of Drug B in combination / MIC of Drug B alone

The calculated FIC Index value determines the nature of the interaction. creative-diagnostics.comoatext.com

Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index Values

| FIC Index Value | Interpretation |

|---|---|

| ≤ 0.5 | Synergy creative-diagnostics.comfrontiersin.orgoatext.com |

| > 0.5 to 4.0 | Indifference or Additive Effect creative-diagnostics.comfrontiersin.orgoatext.com |

Other methods for assessing synergism include time-kill assays, which measure the rate of fungal killing over time when exposed to single and combined agents, and agar (B569324) diffusion methods like the E-test. nih.govnih.govasm.org Time-kill studies can provide dynamic information about the bactericidal or fungicidal effects of drug combinations. frontiersin.orgcreative-biolabs.com

Advanced Analytical Methodologies for Trichomycin a Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of Trichomycin A and quantifying its presence in various samples. moravek.commtoz-biolabs.comopenaccessjournals.com HPLC methods are designed to separate this compound from related compounds, impurities, and degradation products, ensuring the quality and accuracy of research findings. moravek.comsepscience.com

The selection of the HPLC column and mobile phase is critical for achieving optimal separation. nacalai.com Reversed-phase columns, such as C18, are commonly employed for the analysis of polyene macrolides like this compound. nacalai.comnih.govlcms.cz The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nacalai.comnih.gov The composition of the mobile phase can be held constant (isocratic elution) or varied during the analysis (gradient elution) to achieve the desired separation. nacalai.com For instance, a mobile phase consisting of acetonitrile and 0.05% formic acid has been shown to provide good separation for similar antibiotics. jyi.org

Detection is commonly performed using a UV-Vis detector, as the polyene structure of this compound exhibits strong absorbance in the UV region. mtoz-biolabs.comnih.gov A photodiode array (PDA) detector can provide additional spectral information, which is useful for peak purity assessment. sepscience.com The quantification of this compound is achieved by comparing the peak area of the analyte to that of a known standard. openaccessjournals.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Typical Conditions | Purpose |

| Column | Reversed-Phase C18, 3-5 µm particle size | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Methanol and water with additives (e.g., formic acid, ammonium (B1175870) acetate) | Elution of the compound from the column |

| Elution Mode | Gradient or Isocratic | Optimization of separation and analysis time |

| Flow Rate | 0.5-1.5 mL/min | Influences retention time and resolution |

| Detection | UV-Vis at specific wavelengths (e.g., 360-380 nm for heptaenes) | Detection and quantification of this compound |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | Affects retention time and peak shape |

This table presents a generalized set of parameters. Specific conditions must be optimized for individual analytical needs.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Metabolite Profiling

The definitive structural elucidation of this compound and the identification of its metabolites are accomplished through the combined use of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. microcombichem.comfrontiersin.org These powerful techniques provide detailed information about the molecular weight, elemental composition, and the precise arrangement of atoms within the molecule. anu.edu.au

MS, particularly when coupled with liquid chromatography (LC-MS), provides the molecular weight and fragmentation patterns of this compound. microcombichem.com Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been used to determine the molecular formula of this compound as C₅₈H₈₄N₂O₁₈. nih.gov The fragmentation data offers clues about the different structural components of the molecule.

NMR spectroscopy, including both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (like COSY and HMBC), is unparalleled for determining the complete chemical structure. frontiersin.orgmdpi.com NMR experiments reveal the connectivity of atoms and the stereochemistry of the molecule. mdpi.com For example, ¹H and ¹³C NMR studies were instrumental in differentiating this compound from the closely related Trichomycin B by identifying the position of a hydroxyl group. nih.gov

Metabolite profiling, the identification of related compounds produced by the source organism or through degradation, also heavily relies on LC-MS and NMR. mdpi.commdpi.comnih.gov These techniques can separate and identify minor structural variants and degradation products in complex mixtures. osti.gov

Table 2: Key Spectroscopic Data for this compound Structural Analysis

| Technique | Information Provided | Example Finding |

| FAB-MS | Molecular Weight and Formula | Determined molecular formula as C₅₈H₈₄N₂O₁₈. nih.gov |

| ¹H NMR | Proton environment and connectivity | Differentiated hydroxyl group position between this compound and B. nih.gov |

| ¹³C NMR | Carbon skeleton framework | Differentiated hydroxyl group position between this compound and B. nih.gov |

| LC-MS/MS | Fragmentation patterns for substructure identification | Used to identify and differentiate isomers and metabolites. mdpi.com |

Spectroscopic Techniques for Monitoring Compound Interactions and Conformational Changes

Spectroscopic techniques are vital for investigating how this compound interacts with other molecules, such as components of cell membranes, and for observing changes in its three-dimensional shape (conformation). science.gov These studies are crucial for understanding its mechanism of action.

UV-Visible (UV-Vis) spectroscopy, while used for quantification, can also monitor interactions. Changes in the UV-Vis spectrum of this compound upon binding to molecules like ergosterol (B1671047) in fungal cell membranes can indicate complex formation.

Circular Dichroism (CD) spectroscopy is particularly powerful for studying the conformational changes of molecules. mtoz-biolabs.comnist.govphotophysics.com The CD spectrum is sensitive to the secondary and tertiary structure of molecules. mtoz-biolabs.comphotophysics.com Changes in the CD spectrum of this compound in different environments or upon interaction with other molecules can provide insights into its conformational flexibility and how it adopts a specific shape to exert its biological activity. pg.edu.pl For instance, CD can be used to study how the molecule inserts itself into a lipid bilayer.

Table 3: Spectroscopic Methods for Interaction and Conformational Studies

| Technique | Application for this compound | Information Gained |

| UV-Visible Spectroscopy | Monitoring binding to membrane sterols (e.g., ergosterol) | Evidence of complex formation and binding affinity. pg.edu.pl |

| Circular Dichroism (CD) | Analyzing conformational changes upon membrane interaction | Insights into the three-dimensional structure adopted by the molecule in a biological context. mtoz-biolabs.comphotophysics.com |

| Fluorescence Spectroscopy | Studying the microenvironment of the molecule | Information on the polarity of the binding site and proximity to other molecules. sgs.com |

Applications in Biosynthetic Pathway Analysis and Degradation Studies

Advanced analytical methods are fundamental to deciphering the biosynthetic pathway of this compound in its producing organism, Streptomyces hachijoensis, and to studying its degradation profile.

The analysis of the biosynthetic pathway involves identifying the genes and enzymes responsible for constructing the complex this compound molecule. mdpi.commdpi.comnih.gov Techniques like LC-MS and NMR are used to identify and characterize precursor molecules and intermediates in the metabolic pathway. frontiersin.orgcuni.cz By feeding the producing organism with labeled precursors (e.g., containing ¹³C) and then analyzing the resulting this compound by NMR and MS, the building blocks and their assembly can be traced. nih.gov

Degradation studies, often called forced degradation or stability-indicating studies, use HPLC and LC-MS to determine how this compound breaks down under various stress conditions like heat, light, and changes in pH. sgs.comajpaonline.com These studies are essential for understanding the stability of the compound. The analytical methods must be able to separate the intact drug from its degradation products. ajpaonline.comrsc.org Identifying the structure of these degradation products using MS and NMR helps to understand the chemical liabilities of the molecule. mdpi.com

Table 4: Analytical Applications in Biosynthesis and Degradation

| Area of Study | Analytical Techniques | Key Objectives |

| Biosynthetic Pathway Analysis | LC-MS, NMR, Isotopic Labeling | Identify precursors, intermediates, and the sequence of enzymatic reactions. nih.govfrontiersin.orggoogle.com |

| Degradation Studies | HPLC, LC-MS, NMR | Identify degradation products and establish degradation pathways under stress conditions (heat, pH, light). sgs.comajpaonline.com |

Future Research Directions and Academic Prospects for Trichomycin a

Elucidating Unexplored Mechanisms of Action and Specificity

The primary mechanism of action for polyene antibiotics like Trichomycin A involves binding to ergosterol (B1671047) in fungal cell membranes, leading to the formation of pores and subsequent leakage of cellular contents. nih.govunacademy.com However, the precise molecular interactions and the full scope of its activity are not completely understood. researchgate.net Future research should focus on:

Advanced Structural Biology: High-resolution structural studies, such as cryo-electron microscopy, could provide unprecedented detail of the this compound-ergosterol complex within a lipid bilayer. This would offer insights into the specific conformational changes that lead to pore formation and could explain its selectivity for fungal over mammalian cells.

Investigating Secondary Mechanisms: Research suggests that polyenes may have additional effects beyond pore formation. researchgate.net Studies have indicated that this compound can inhibit the oxidation of carbohydrates in Candida albicans, suggesting interference with cellular respiration. jst.go.jppsu.edu Further investigation into its impact on other cellular processes, such as signal transduction pathways and enzyme activities, could reveal novel mechanisms contributing to its antifungal effect.

Specificity and Differential Effects: this compound and its close analog, Trichomycin B, exhibit different levels of activity against various fungi and yeasts, despite having the same molecular formula. nih.gov Comparative studies focusing on the subtle structural differences and their impact on binding affinity and membrane disruption in a wider range of fungal species are needed to understand this specificity.

Discovery of Novel Analogs and Derivatives with Enhanced Efficacy

The inherent toxicity of polyene antibiotics is a significant limitation to their widespread use. nih.gov The development of new analogs and derivatives of this compound with improved therapeutic indices is a critical area of research.

Combinatorial Biosynthesis: Genetic engineering of the this compound biosynthetic gene cluster in its producing organism, Streptomyces hachijoensis, offers a powerful tool for creating novel derivatives. medchemexpress.comannualreviews.org By modifying the polyketide synthase (PKS) and other tailoring enzymes, it may be possible to generate analogs with altered hydrophilicity, sterol-binding properties, and reduced toxicity.

Chemical Modification: Semi-synthetic approaches can be used to modify the structure of this compound. For instance, creating derivatives with altered side chains could influence their interaction with host cell membranes, potentially reducing toxicity while maintaining or even enhancing antifungal activity. nih.gov Research into water-soluble derivatives is also a promising avenue to improve its pharmacological properties. cam.ac.uk

Hybrid Compounds: The creation of hybrid molecules that combine the ergosterol-binding core of this compound with other antifungal pharmacophores could lead to compounds with dual mechanisms of action, potentially overcoming resistance and broadening the spectrum of activity.

Biotechnological Production and Optimization Strategies

Efficient and cost-effective production of this compound is essential for its potential future applications. Research in this area should focus on:

Strain Improvement: Classical mutagenesis and modern genetic engineering techniques can be applied to the producing Streptomyces strains to enhance the yield of this compound. frontiersin.org This could involve overexpressing key biosynthetic genes or knocking out competing metabolic pathways.

Fermentation Process Optimization: Systematic optimization of culture conditions, including medium composition, pH, temperature, and aeration, can significantly impact the production of secondary metabolites like this compound. ekb.egimb.com.cn The use of statistical experimental designs can aid in identifying the optimal parameters for maximizing yield.

Inducer Molecules: The use of small molecules, such as gamma-butyrolactones, has been shown to induce the production of secondary metabolites in Streptomyces. mdpi.com Screening for and applying such inducers could be a viable strategy to enhance this compound production.

Addressing Emerging Resistance Challenges through Novel Approaches

Although resistance to polyenes is less common than to other antifungal classes, it is an emerging concern. researchgate.netresearchgate.net Understanding and overcoming resistance mechanisms is crucial for the long-term viability of this compound as a therapeutic agent.

Mechanisms of Resistance: The primary mechanisms of polyene resistance involve alterations in membrane sterol composition, particularly a reduction in ergosterol content, and modifications to the fungal cell wall. researchgate.netmdpi.com Further research is needed to fully characterize the genetic and biochemical basis of these resistance mechanisms in a variety of fungal pathogens.

Combination Therapy: Investigating the synergistic effects of this compound with other classes of antifungal drugs is a promising strategy. frontiersin.org Combining this compound with agents that target different cellular pathways could enhance efficacy and reduce the likelihood of resistance development.

Chemosensitization: Exploring the use of non-antifungal compounds that can reverse or bypass resistance mechanisms is a novel approach. frontiersin.org These "chemosensitizers" could, for example, interfere with the altered metabolic pathways in resistant strains, restoring their susceptibility to this compound.

Role in Basic Science and Advanced Drug Discovery Paradigms

Beyond its direct therapeutic potential, this compound serves as a valuable tool in basic scientific research and can inform new drug discovery strategies.

A Probe for Membrane Biology: Due to its specific interaction with ergosterol, this compound can be used as a molecular probe to study the structure, function, and dynamics of fungal cell membranes. This can provide fundamental insights into membrane biology that are applicable beyond the field of mycology.

Informing New Drug Discovery Paradigms: The challenges associated with polyene toxicity and resistance highlight the need for new approaches to drug discovery. nih.govnih.govdigital-science.com The study of this compound can contribute to the development of multi-target drug discovery platforms, where single compounds are designed to interact with multiple cellular targets to enhance efficacy and combat resistance. cost.eu

Understanding Natural Product Biosynthesis: The elucidation of the complex biosynthetic pathway of this compound provides a deeper understanding of how microorganisms produce such intricate and biologically active molecules. annualreviews.org This knowledge can be leveraged for the discovery and bioengineering of other novel natural products with therapeutic potential.

Q & A

Q. What experimental methodologies are recommended for determining the minimum inhibitory concentration (MIC) of Trichomycin A against bacterial pathogens?

To determine MIC values, use standardized broth microdilution assays under controlled conditions (e.g., pH, temperature, and inoculum size per CLSI guidelines). Include positive controls (e.g., known antibiotics) and negative controls (culture medium alone). Replicate experiments at least three times to ensure reproducibility, and validate results using time-kill curve analyses to assess bactericidal vs. bacteriostatic effects .

Q. How can researchers design experiments to evaluate this compound’s mechanism of action while minimizing off-target effects?

Employ in vitro assays such as:

- Membrane permeability assays (e.g., SYTOX Green uptake for disrupted membranes).

- Target-specific inhibition studies (e.g., competitive binding assays with purified enzymes like RNA polymerase).

- Transcriptomic profiling to identify differentially expressed genes post-treatment. Use isogenic mutant strains lacking putative target genes to confirm specificity .

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Report confidence intervals and p-values adjusted for multiple comparisons. Ensure compliance with NIH guidelines for preclinical data rigor .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s efficacy in in vivo versus in vitro models be systematically addressed?

- Hypothesis-driven approach : Test bioavailability differences (e.g., plasma protein binding, metabolic stability via LC-MS).

- Experimental refinement : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge in vitro and in vivo data.

- Data validation : Replicate studies in multiple animal models (e.g., murine sepsis vs. zebrafish infection) to assess consistency .

Q. What strategies optimize the isolation and purification of this compound from complex microbial fermentation broths?

- Chromatographic methods : Use orthogonal techniques (e.g., ion-exchange followed by reverse-phase HPLC) to enhance purity.

- Analytical validation : Confirm structure via NMR and HRMS; assess purity via LC-UV/ELSD (>95%).

- Scale-up considerations : Monitor solvent compatibility and temperature stability during process optimization .

Q. How should researchers design multi-omics studies to elucidate this compound’s resistance mechanisms?

- Integrative workflow : Combine genomic (mutant libraries), transcriptomic (RNA-seq), and proteomic (LC-MS/MS) data.

- Bioinformatic tools : Use pathway enrichment analysis (e.g., KEGG, GO) to identify upregulated resistance pathways (e.g., efflux pumps, target modification).

- Functional validation : Knock out candidate genes in resistant strains to confirm phenotypic reversion .

Data Analysis and Reporting

Q. What criteria should guide the selection of in vivo models for this compound toxicity studies?

Prioritize models with:

- Relevant physiology : Mammalian models for systemic toxicity; Galleria mellonella for preliminary screening.

- Endpoint alignment : Measure organ-specific biomarkers (e.g., serum ALT for hepatotoxicity).

- Ethical compliance : Adhere to 3Rs principles (Replacement, Reduction, Refinement) and obtain institutional IACUC approval .

Q. How can researchers mitigate batch-to-batch variability in this compound production for reproducible assays?

- Quality control : Implement stringent SOPs for fermentation (e.g., pH, aeration, nutrient feed).

- Reference standards : Characterize each batch with LC-MS and biological activity assays.

- Documentation : Report lot numbers, storage conditions, and stability data in publications .

Contradiction and Reproducibility

Q. What frameworks assist in reconciling discrepancies between computational predictions and experimental results for this compound’s binding affinity?

- Molecular dynamics (MD) simulations : Extend simulation times (>100 ns) to account for protein flexibility.

- Experimental cross-validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate docking scores.

- Error analysis : Report RMSD values and force field limitations transparently .

Q. How can meta-analyses resolve conflicting clinical trial outcomes for this compound’s therapeutic potential?

- Inclusion criteria : Aggregate data from peer-reviewed studies with comparable endpoints (e.g., microbial load reduction).

- Statistical rigor : Use random-effects models to account for heterogeneity; assess publication bias via funnel plots.

- Subgroup analysis : Stratify by patient demographics (e.g., immunocompromised vs. immunocompetent) .

Q. Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.